molecular formula C11H21NO5 B150531 (S)-Methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate CAS No. 126587-35-7

(S)-Methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate

Cat. No. B150531
M. Wt: 247.29 g/mol
InChI Key: SRVJJSKMYILGAM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (S)-Methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate is a derivative of amino acids and is used in the synthesis of various pharmaceutical compounds. It contains an amino group protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in peptide synthesis. This compound is particularly relevant in the context of synthesizing inhibitors for HIV-1 protease, as indicated by the research on inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a potent inhibitor of HIV-1 protease was synthesized using the (3S,4S) isomer of the t-butyloxycarbonyl protected amino acid, which is structurally similar to (S)-Methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate . Another study outlines the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, which are closely related to the compound and could provide insights into its synthesis .

Molecular Structure Analysis

The molecular structure of (S)-Methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate is characterized by the presence of a Boc-protected amino group and a hydroxypentanoate moiety. The stereochemistry of the compound is crucial for its biological activity, as seen in the case of HIV-1 protease inhibitors, where the (3S,4S) isomer showed significantly higher potency . The absolute configuration of the asymmetric carbon atoms can be determined using techniques such as 1H NMR spectroscopy .

Chemical Reactions Analysis

The Boc-protected amino group in (S)-Methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate is a versatile functional group that can undergo various chemical reactions. It is typically used to protect the amino group during peptide synthesis and can be deprotected under acidic conditions. The research does not provide specific reactions for this compound, but the studies on similar compounds suggest that it can be incorporated into larger peptide chains and can be transformed into other useful intermediates .

Physical and Chemical Properties Analysis

While the provided papers do not detail the physical and chemical properties of (S)-Methyl 4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate specifically, such compounds generally have properties that are influenced by their protected amino groups and hydroxypentanoate structures. These properties include solubility in organic solvents, melting points, and reactivity, which are important for their handling and use in chemical syntheses. The stereochemistry also affects the physical properties, such as optical rotation, which can be crucial for the activity of the synthesized compounds .

Scientific Research Applications

Application 1: Dipeptide Synthesis

  • Summary of Application: This compound is used in the synthesis of dipeptides. The tert-butoxycarbonyl (Boc) group acts as a protective group for the amino group, allowing for controlled formation of peptide bonds with other amino acids .
  • Methods of Application: The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
  • Results or Outcomes: The use of this compound in dipeptide synthesis results in satisfactory yields of the desired dipeptides .

Application 2: Preparation of tert-butoxycarbonyl Derivatives of Amino Acids

  • Summary of Application: This compound is used in the preparation of tert-butoxycarbonyl derivatives of amino acids .
  • Methods of Application: The compound is used in conjunction with di-tert-butyl pyrocarbonate to synthesize Boc derivatives of amino acids .
  • Results or Outcomes: The use of this compound in the synthesis of Boc derivatives of amino acids results in high yields of the desired products .

Application 3: Synthesis of Room-Temperature Ionic Liquids

  • Summary of Application: This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .
  • Methods of Application: The compound is used as the starting materials in the synthesis of these ionic liquids with commonly used coupling reagents .
  • Results or Outcomes: The use of this compound in the synthesis of room-temperature ionic liquids results in satisfactory yields of the desired ionic liquids .

Application 4: Drug Synthesis

  • Summary of Application: This compound exhibits diverse applications ranging from drug synthesis to peptide chemistry due to its unique properties and reactivity.
  • Methods of Application: The specific methods of application in drug synthesis would depend on the particular drug being synthesized.
  • Results or Outcomes: The use of this compound in drug synthesis can lead to the successful production of various pharmaceutical compounds.

Application 5: Synthesis of Room-Temperature Ionic Liquids

  • Summary of Application: This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) .
  • Methods of Application: The compound is used as the starting materials in the synthesis of these ionic liquids with commonly used coupling reagents .
  • Results or Outcomes: The use of this compound in the synthesis of room-temperature ionic liquids results in satisfactory yields of the desired ionic liquids .

Application 6: Drug Synthesis

  • Summary of Application: This compound exhibits diverse applications ranging from drug synthesis to peptide chemistry due to its unique properties and reactivity.
  • Methods of Application: The specific methods of application in drug synthesis would depend on the particular drug being synthesized.
  • Results or Outcomes: The use of this compound in drug synthesis can lead to the successful production of various pharmaceutical compounds.

properties

IUPAC Name

methyl (4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVJJSKMYILGAM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 4-(tert-butoxycarbonylamino)-5-hydroxypentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.